molecular formula C11H15NO2S B15273091 [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine

[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine

Cat. No.: B15273091
M. Wt: 225.31 g/mol
InChI Key: PXEWJQQOSVYHEQ-UHFFFAOYSA-N
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Description

[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine is an organic compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and a methanamine group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halides and alkoxides.

Scientific Research Applications

[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-Methanesulfonylcyclopropyl)phenyl]methanol
  • [4-(1-Methanesulfonylcyclopropyl)phenyl]acetic acid
  • [4-(1-Methanesulfonylcyclopropyl)phenyl]ethylamine

Uniqueness

Compared to similar compounds, [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. The combination of the methanesulfonyl group and the cyclopropyl ring enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

[4-(1-methylsulfonylcyclopropyl)phenyl]methanamine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3

InChI Key

PXEWJQQOSVYHEQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

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